4'-(Trifluoromethoxy)biphenyl-3-ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[4-(trifluoromethoxy)phenyl]phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)20-14-6-4-12(5-7-14)13-3-1-2-11(10-13)8-9-19/h1-7,10H,8-9,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPHRVRPKPKQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Trifluoromethoxy Biphenyl 3 Ethylamine
Retrosynthetic Analysis Approaches for the Biphenyl-Ethanamine Framework
Retrosynthetic analysis of 4'-(Trifluoromethoxy)biphenyl-3-ethylamine allows for the logical disconnection of the molecule into simpler, commercially available starting materials. The primary framework consists of a biphenyl (B1667301) unit with an ethylamine (B1201723) substituent at the 3-position and a trifluoromethoxy group at the 4'-position.
Two principal disconnection strategies emerge for this target structure:
Strategy A: Aryl-Aryl Bond Disconnection. This is the most common approach, involving the cleavage of the bond connecting the two phenyl rings. This disconnection leads to two key synthons: a 3-substituted phenethylamine (B48288) precursor and a 4-substituted (trifluoromethoxy)benzene (B1346884) precursor. The ethylamine side chain can be installed before or after the coupling reaction. For instance, the phenethylamine ring could be represented by a synthon like 3-bromo-1-(2-nitrovinyl)benzene, where the nitrovinyl group serves as a precursor to the ethylamine moiety. The other ring would be represented by 4-(trifluoromethoxy)phenylboronic acid or a similar organometallic reagent. This strategy leverages the power and predictability of transition metal-catalyzed cross-coupling reactions. researchgate.net
Strategy B: Side-Chain Construction on a Pre-formed Biphenyl. An alternative strategy involves first synthesizing the 4'-(trifluoromethoxy)biphenyl core and then elaborating the ethylamine side chain at the 3-position. This would typically start from a functionalized biphenyl, such as 4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbaldehyde or 3-bromo-4'-(trifluoromethoxy)biphenyl. The ethylamine group could then be introduced through methods like Henry reaction followed by reduction, Wittig reaction, or cyanation followed by reduction.
The first strategy is often preferred due to the wide availability of cross-coupling methodologies and the diverse range of compatible functional groups.
Catalytic Cross-Coupling Strategies for Biphenyl Core Construction
The formation of the central C(sp²)-C(sp²) bond in the biphenyl structure is a cornerstone of the synthesis. Transition metal catalysis provides the most efficient and versatile tools for this transformation. researchgate.netresearchgate.net
Palladium-Catalyzed Suzuki-Miyaura Coupling Variants for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl systems due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability and stability of boronic acids. gre.ac.uknih.gov The reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative, catalyzed by a palladium(0) complex. gre.ac.ukacs.org
The catalytic cycle is generally understood to proceed through three main steps: nih.govresearchgate.net
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond (e.g., 3-bromophenethylamine (B1277633) precursor) to form a palladium(II) intermediate.
Transmetalation: The organic group from the boron reagent (e.g., 4-(trifluoromethoxy)phenylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two aryl groups on the palladium(II) complex are coupled, forming the desired biphenyl C-C bond and regenerating the palladium(0) catalyst. researchgate.net
A variety of palladium catalysts, ligands, and reaction conditions can be employed to optimize the synthesis of fluorinated biphenyls. acs.orgrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis
| Aryl Halide Partner | Boronic Acid/Ester Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-3,4-difluorobenzene | (4-tert-butylphenyl)boronic acid | Pd(PPh₃)₄ (1.5) | PPh₃ | K₃PO₄ | Dioxane/H₂O | 105 | ~78 |
| 4-Bromobenzyl acetate | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | High |
| Aryl Iodide | p-Chlorophenylboronic acid | Pd(OAc)₂ (0.0001) | Dabco | - | - | - | High TON |
| Iodobenzene | Arylboronate ester | Cu catalyst | Phenanthroline | - | DMF | Reflux | Good |
This table presents generalized findings from sources including researchgate.netacs.orgrsc.orgnih.gov to illustrate common reaction parameters.
Alternative Transition Metal-Catalyzed Coupling Reactions
While the Suzuki-Miyaura coupling is predominant, other cross-coupling reactions offer viable alternatives for constructing the biphenyl core, each with its own set of advantages and limitations. nih.govrsc.org
Stille Coupling: This reaction pairs an aryl halide with an organotin reagent. It is highly versatile and tolerant of functional groups but is often avoided due to the toxicity and difficulty in removing organotin byproducts. nih.govrsc.org
Hiyama Coupling: Employing an organosilane activated by a fluoride (B91410) source (like TBAF), this method is a less toxic alternative to Stille coupling. researchgate.netrsc.org
Negishi Coupling: This reaction utilizes highly reactive organozinc reagents, which can be prepared from aryl halides. It often proceeds with high yields and stereospecificity but requires the handling of moisture-sensitive reagents. nih.gov
Kumada Coupling: One of the earliest cross-coupling methods, it uses organomagnesium (Grignard) reagents. Its application can be limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. researchgate.netnih.gov
Iron-Catalyzed Coupling: As a more sustainable and economical alternative to palladium, iron-catalyzed cross-coupling of aryl halides with aryl Grignard reagents or other organometallics is an emerging area. rsc.org
Methodological Considerations for the Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a highly lipophilic and electron-withdrawing moiety that significantly influences a molecule's properties. rsc.org Its installation, however, is synthetically challenging. The strategy for introducing the -OCF₃ group—either before the coupling reaction onto one of the precursors or as a late-stage functionalization on the biphenyl scaffold—is a critical decision.
Strategies for Aromatic Trifluoromethoxylation
Several distinct strategies have been developed to form the aryl-OCF₃ bond.
From Phenols: Classic methods involve the reaction of phenols with aggressive reagents like carbon tetrachloride and anhydrous hydrogen fluoride (a variation of the Swarts reaction). mdpi.com A more modern and milder approach involves the oxidative desulfurization-fluorination of xanthates derived from phenols, using reagents like pyridine-HF. mdpi.com
Radical Trifluoromethoxylation: This approach uses a source of the •OCF₃ radical. For instance, bis(trifluoromethyl)peroxide (BTMP) can be used in conjunction with visible-light photoredox catalysis or TEMPO catalysis to directly trifluoromethoxylate unactivated arenes under mild conditions. fu-berlin.de
Electrophilic Trifluoromethoxylation: This involves reagents that deliver an electrophilic "OCF₃⁺" equivalent to a nucleophilic aromatic ring or intermediate. Reagents based on hypervalent iodine or oxonium salts have been developed for this purpose, allowing for the direct trifluoromethylation of alcohols and phenols. mdpi.com
Nucleophilic Trifluoromethoxylation: This strategy is hampered by the instability of the trifluoromethoxide anion ([⁻OCF₃]). rsc.org However, methods have been developed that utilize reagents like trifluoromethyl triflate (TFMT) which can react with heteroaromatic N-oxides, where the reagent serves to both activate the ring and deliver the nucleophilic OCF₃ group. rsc.org
Evaluation of Fluorinating Reagents and Reaction Conditions
The choice of reagent is dictated by the chosen strategy and the substrate's functional group tolerance. The timing of the trifluoromethoxylation step is crucial. It is often synthetically more feasible to use a pre-functionalized building block, such as 4-(trifluoromethoxy)phenylboronic acid or 1-bromo-4-(trifluoromethoxy)benzene, in the biphenyl coupling step. This circumvents the challenges of performing the fluorination reaction in the presence of the more complex biphenyl-ethylamine structure.
Copper-mediated reactions have also proven effective for trifluoromethylation, a related but distinct transformation. nih.govacs.orgorganic-chemistry.org For instance, a stable trifluoromethylcopper(I) reagent can react with a wide range of aryl halides under mild conditions. nih.gov While this applies to the -CF₃ group, the principles of using transition metals to facilitate fluorination are relevant. The development of reagents for trifluoromethoxylation continues to be an active area of research. researchgate.net
Table 2: Selected Reagents for Aromatic Trifluoromethoxylation
| Reagent/System | Method Type | Typical Substrate | Key Features |
| CCl₄ / HF | From Phenol | Phenols with electron-withdrawing groups | Industrial method, harsh conditions. mdpi.com |
| Xanthate + Pyridine-HF | From Phenol | Phenols | General method, suitable for scale-up, but requires special equipment. mdpi.com |
| Bis(trifluoromethyl)peroxide (BTMP) + Photocatalyst | Radical C-H Functionalization | Unactivated (hetero)arenes | Mild conditions, direct C-H activation. fu-berlin.de |
| Umemoto Reagent | Electrophilic | Alcohols, Phenols | Direct trifluoromethoxylation, requires low temperatures. mdpi.com |
| Trifluoromethyl Triflate (TFMT) | Nucleophilic | Heteroaromatic N-oxides | Bifunctional reagent activates and delivers OCF₃. rsc.org |
Elaboration of the Ethanamine Side Chain
Amination Reactions for Alkylamine Moiety Formation
Direct and indirect amination strategies are pivotal in forming the primary amine of the target molecule.
One of the most versatile methods for installing the ethylamine group is through the reduction of a nitrile . A plausible synthetic pathway commences with a suitable precursor, such as 3-bromo-4'-(trifluoromethoxy)biphenyl, which can be synthesized via a Suzuki-Miyaura cross-coupling reaction. The bromide can then be converted to a nitrile, 4'-(trifluoromethoxy)biphenyl-3-acetonitrile, through nucleophilic substitution with a cyanide salt. Subsequent reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, affords the desired this compound.
Reductive amination presents another powerful approach. This method typically starts from a ketone precursor, 3-acetyl-4'-(trifluoromethoxy)biphenyl. The ketone can be reacted with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent to form the amine directly. rsc.orgresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon (Pd/C). rsc.org
The Hofmann and Curtius rearrangements offer alternative pathways that proceed through isocyanate intermediates. For the Hofmann rearrangement, a 3-propionamide derivative of the biphenyl would be treated with a reagent like bromine in the presence of a strong base. researchgate.netrsc.org The Curtius rearrangement would involve the thermal or photochemical decomposition of a 3-biphenylpropanoyl azide (B81097), which can be prepared from the corresponding carboxylic acid. acs.orgorganic-chemistry.org Both rearrangements result in the formation of the primary amine with the loss of one carbon atom.
The Henry reaction provides a route to the ethylamine side chain via a nitro intermediate. A 3-formyl-4'-(trifluoromethoxy)biphenyl precursor can undergo a base-catalyzed addition of nitromethane (B149229) to yield a β-nitroalcohol. Subsequent dehydration and reduction of the nitroalkene would furnish the target ethylamine. psu.edufrontiersin.org
Table 1: Comparison of Amination Reactions for Ethylamine Side Chain Formation
| Reaction | Precursor | Key Reagents | Advantages | Potential Challenges |
|---|---|---|---|---|
| Nitrile Reduction | 3-Halobiphenyl | Cyanide salt, Reducing agent (e.g., LiAlH₄, H₂/Catalyst) | Well-established, high yields | Use of toxic cyanide reagents |
| Reductive Amination | 3-Acetylbiphenyl | Ammonia, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | One-pot procedure, good functional group tolerance | Potential for over-alkylation |
| Hofmann Rearrangement | 3-Propionamide | Br₂, NaOH | Forms primary amines from amides | Use of stoichiometric bromine |
| Curtius Rearrangement | 3-Propionyl azide | Heat or UV light | Mild conditions possible | Potential for hazardous azide intermediates |
| Henry Reaction | 3-Formylbiphenyl | Nitromethane, Base, Reducing agent | C-C bond formation and amination | Multi-step process |
Functional Group Interconversions for Alkylamine Derivatization
Functional group interconversions (FGI) are fundamental to organic synthesis and provide flexibility in the construction of the target molecule. nih.gov For instance, a 3-vinyl-4'-(trifluoromethoxy)biphenyl precursor, which can be prepared via a Wittig reaction from the corresponding 3-formylbiphenyl, can be converted to the ethylamine. masterorganicchemistry.comwikipedia.orglibretexts.org This can be achieved through a hydroboration-oxidation sequence to yield the corresponding alcohol, followed by conversion to an alkyl halide or sulfonate and subsequent displacement with an amine source. Alternatively, a hydroboration-amination protocol could potentially achieve this transformation more directly.
Another FGI strategy involves the conversion of a 3-carboxybiphenyl derivative. The carboxylic acid can be reduced to the corresponding alcohol, which is then transformed into a leaving group for subsequent amination, as described above.
Chemo-, Regio-, and Stereoselective Synthesis of this compound
Achieving selectivity is paramount in the synthesis of complex molecules.
Chemoselectivity is crucial when multiple reactive functional groups are present. For example, during the reduction of a nitro group in the presence of other reducible functionalities, such as a carbonyl or an alkene, the choice of reducing agent and reaction conditions is critical. Catalytic hydrogenation with specific catalysts, such as platinum on carbon (Pt/C) or the use of transfer hydrogenation conditions, can often provide high chemoselectivity for the reduction of the nitro group. frontiersin.org
Regioselectivity is primarily addressed during the construction of the biphenyl core. The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, allows for the precise connection of the two aryl rings at the desired positions (3 and 4'). acs.orgresearchgate.netnih.govresearchgate.netaiche.org The choice of the boronic acid/ester and the aryl halide starting materials dictates the regiochemical outcome.
Stereoselectivity becomes a key consideration if a chiral version of this compound is desired, as the carbon alpha to the amine is a stereocenter. Asymmetric synthesis can be approached in several ways:
Asymmetric hydrogenation of a prochiral enamide or imine precursor is a powerful method. acs.orgnih.govacs.org Chiral phosphine (B1218219) ligands complexed to transition metals like rhodium or iridium can catalyze the hydrogenation with high enantioselectivity.
Biocatalysis offers an increasingly attractive alternative. nih.govresearchgate.netnih.govwhiterose.ac.ukresearchgate.net Enzymes such as amine dehydrogenases (AmDHs) or transaminases can catalyze the reductive amination of a ketone precursor with high stereocontrol, often under mild, aqueous conditions.
The use of a chiral auxiliary attached to the nitrogen or another part of the molecule can direct the stereochemical outcome of a key bond-forming reaction. masterorganicchemistry.com Subsequent removal of the auxiliary reveals the desired enantiomerically enriched amine.
Table 2: Strategies for Stereoselective Synthesis
| Method | Precursor | Key Component | Typical Enantioselectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Enamide or Imine | Chiral metal catalyst (e.g., Rh-DuPhos) | Often >95% ee |
| Biocatalytic Amination | Ketone | Amine dehydrogenase or Transaminase | Often >99% ee |
| Chiral Auxiliary | Various | Evans auxiliary, etc. | Varies, can be high |
Principles of Sustainable Chemistry and Process Optimization in Synthesis
The principles of green chemistry and process optimization are increasingly important in modern synthetic chemistry, aiming to reduce environmental impact and improve efficiency.
In the context of synthesizing this compound, several aspects can be optimized for sustainability:
Catalysis: Utilizing catalytic rather than stoichiometric reagents is a core principle of green chemistry. This is evident in the preference for catalytic hydrogenation over the use of metal hydrides for reductions and the use of palladium-catalyzed cross-coupling reactions. acs.orginovatus.es The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste.
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous solvents like chlorinated hydrocarbons or aprotic polar solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is highly desirable. rsc.orgrsc.orgacs.orginovatus.esacs.org The Suzuki-Miyaura coupling, for example, can often be performed in aqueous or mixed aqueous-organic solvent systems. rsc.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements generally have higher atom economy than substitutions or eliminations.
Process Intensification: This involves the development of novel reactors and processing techniques to improve efficiency and safety. researchgate.netaiche.orgmdpi.com For example, the use of microreactors or flow chemistry can offer better control over reaction parameters, leading to higher yields and purities, and can be safer for handling hazardous intermediates.
Process optimization often involves a systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and minimize impurities. Methodologies like Design of Experiments (DoE) can be employed to efficiently explore the reaction space and identify optimal conditions. rsc.org For the key Suzuki-Miyaura coupling step, optimization can lead to significant improvements in yield and reduction of palladium contamination in the final product.
Chemical Reactivity and Mechanistic Studies of 4 Trifluoromethoxy Biphenyl 3 Ethylamine and Its Analogues
Reactivity Profiles of the Ethanamine Functional Group
The ethylamine (B1201723) side chain is a primary site of chemical reactivity in the 4'-(Trifluoromethoxy)biphenyl-3-ethylamine molecule. As a primary alkylamine, it exhibits characteristic nucleophilic and basic properties, and is susceptible to various oxidative transformations.
Nucleophilic Reactivity and Derivatization Pathways
The lone pair of electrons on the nitrogen atom of the ethanamine group makes it a potent nucleophile. masterorganicchemistry.com This nucleophilicity allows for a variety of derivatization reactions, which are fundamental in synthesizing analogues and probing biological activities.
Key derivatization pathways include:
Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (often activated with coupling agents like HATU) to form stable amide derivatives. nih.gov This is a common strategy in medicinal chemistry to modify a compound's properties.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can be difficult to control, often resulting in over-alkylation. masterorganicchemistry.com
Reductive Amination: A more controlled method for introducing alkyl groups involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comyoutube.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine over the carbonyl starting material. masterorganicchemistry.com
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are often used to alter the electronic and steric properties of the parent amine.
The nucleophilicity of the amine is influenced by the electron-withdrawing nature of the trifluoromethoxy group, which can slightly decrease its basicity and nucleophilicity compared to non-fluorinated analogues. masterorganicchemistry.com
| Reaction Type | Reagent Class | Product | Significance |
|---|---|---|---|
| Acylation | Acid Chlorides, Anhydrides, Carboxylic Acids + Coupling Agents | Amides | Formation of stable, often biologically active, derivatives. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Can be difficult to control; risk of polyalkylation. |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Controlled, high-yield synthesis of N-alkylated derivatives. masterorganicchemistry.com |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Modification of electronic properties and hydrogen bonding capacity. |
Oxidative Transformations of the Alkylamine Moiety
The alkylamine moiety can undergo several oxidative transformations, depending on the reagents and reaction conditions. The benzylic position of the ethylamine side chain (the carbon atom attached to the biphenyl (B1667301) ring) is particularly susceptible to oxidation. libretexts.org
Oxidation of the Benzylic Carbon: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl side-chain at the benzylic position to yield a carboxylic acid. libretexts.org
Oxidation of the Amine: The amine group itself can be oxidized. For instance, metabolism in biological systems can involve oxidation by cytochrome P450 enzymes to form hydroxylamine (B1172632) derivatives. wikipedia.org Chemical oxidation can lead to a variety of products, including nitroso or nitro compounds under specific conditions. Radical-mediated processes, often used in water treatment, can lead to a cascade of reactions, including ring cleavage and the formation of smaller oxygenated compounds. nih.gov
Chemoselective Oxidation: Modern synthetic methods have developed catalysts that can achieve chemoselective oxidation of C-H bonds. For example, specific manganese catalysts have been shown to oxidize methylene (B1212753) (CH₂) groups in the presence of more traditionally labile aromatic functionalities. nih.gov Such a system could potentially target the ethyl group for hydroxylation.
Reductive Chemistry and Amine Group Stability
The primary amine functional group in this compound is generally stable under a wide range of reductive conditions. It is typically unaffected by reagents used for the reduction of other functional groups, such as esters, amides, or nitro groups.
Stability towards Hydride Reagents: The amine is resistant to common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) under standard conditions.
Catalytic Hydrogenation: The synthesis of aromatic amines often involves the reduction of a corresponding nitro group via catalytic hydrogenation (e.g., H₂ over Pd/C). wikipedia.org The resulting amine is stable to these conditions, highlighting its robustness.
Reductive Amination Context: The stability of the amine product is implicit in the success of reductive amination procedures, where the final amine does not react further with the reducing agent present in the reaction mixture. masterorganicchemistry.comyoutube.com
This stability makes the amine a reliable functional group to carry through multi-step synthetic sequences.
Influence and Reactivity of the Trifluoromethoxy Substituent
Electron-Withdrawing Effects on the Biphenyl System
The trifluoromethoxy group is one of the most powerful electron-withdrawing groups used in medicinal chemistry. mdpi.comnih.gov Its effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms pulling electron density away from the oxygen and, subsequently, from the aromatic ring. reddit.com
Long-Range Deactivation: Unlike the methoxy (B1213986) group (-OCH₃), which is electron-donating via resonance, the OCF₃ group's resonance donation is severely hampered by the fluorine atoms. This results in a strong, long-range electron-withdrawing effect that deactivates the entire biphenyl system towards electrophilic aromatic substitution. nih.govresearchgate.net
Impact on Basicity: This electron-withdrawing effect is transmitted through the biphenyl system to the ethylamine group, reducing the electron density on the nitrogen. This leads to a lower basicity (pKa) of the amine compared to analogues lacking the OCF₃ group. beilstein-journals.org
Conformational Influence: The OCF₃ group forces the O-CF₃ bond to lie in a plane orthogonal to the aromatic ring to minimize repulsion between the fluorine lone pairs and the ring's π-electrons. This unique conformation contributes to its electronic profile and steric bulk. nih.gov
| Property | Description | Consequence for Reactivity |
|---|---|---|
| Electronic Effect | Strongly electron-withdrawing via induction (σ-withdrawing). reddit.comnih.gov | Deactivates the biphenyl ring to electrophilic attack; lowers the basicity of the amine. researchgate.netbeilstein-journals.org |
| Lipophilicity | Highly lipophilic (Hansch π parameter ≈ +1.04). mdpi.comnih.gov | Influences solubility and interactions with nonpolar environments. |
| Stability | High metabolic and chemical stability due to strong C-F bonds. mdpi.com | Resistant to degradation under many physiological and synthetic conditions. |
| Conformation | O-CF₃ bond is orthogonal to the aromatic ring plane. nih.gov | Contributes to the group's steric profile and electronic influence. |
Chemical Stability and Potential Transformations of the OCF₃ Group
A hallmark of the trifluoromethoxy group is its exceptional chemical stability. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the OCF₃ group resistant to both chemical and metabolic degradation. mdpi.comtcichemicals.com
General Inertness: The OCF₃ group is stable under most conditions used in organic synthesis, including acidic, basic, oxidative, and reductive environments. This robustness is a primary reason for its incorporation into pharmacologically active molecules. mdpi.com
Resistance to Cleavage: Unlike a methoxy group, which can be cleaved by reagents like boron tribromide (BBr₃), the trifluoromethoxy group is highly resistant to such ether cleavage reactions.
Potential Transformations: While challenging, selective transformations of trifluoromethyl and trifluoromethoxy groups are an area of active research. These reactions often require specific reagents or harsh conditions. For example, methods have been developed for the deoxyfluorination of alcohols and phenols to install the OCF₃ group, and some radical or transition-metal-catalyzed methods for its transformation exist, though they are not broadly applicable. mdpi.comrsc.org Generally, for a molecule like this compound, the OCF₃ group would be considered a spectator in most chemical transformations targeting other parts of the molecule.
Reactivity of the Biphenyl Core
The biphenyl structure consists of two phenyl rings linked by a single C-C bond. The electronic properties of one ring can influence the reactivity of the other due to conjugation across the pivot bond. youtube.com In this compound, the two rings possess contrasting electronic characteristics. The ring bearing the 3-ethylamine group (henceforth Ring A) is considered the activated ring, while the ring with the 4'-(trifluoromethoxy) group (Ring B) is deactivated. This electronic disparity governs the site and ease of chemical reactions on the biphenyl system.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The directing effects of the substituents already present on the biphenyl core determine the position of the incoming electrophile. youtube.comwikipedia.org
The ethylamine substituent on Ring A is an activating group. wikipedia.org Through its electron-donating inductive effect, it increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack than benzene (B151609). As an alkylamine, it is classified as an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2 and C4) and para (C6) to itself.
In the context of this compound, electrophilic attack is overwhelmingly favored on the activated Ring A. Within Ring A, the C6 (para) and C2/C4 (ortho) positions are electronically favored. Steric hindrance from the adjacent phenyl ring at the C2 position may reduce substitution at that site compared to the C4 and C6 positions. Ring B is significantly less reactive; should a reaction occur, it would be directed to the positions ortho to the trifluoromethoxy group (C3' and C5'), as the para position is blocked.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Major Substitution Sites | Relative Reactivity |
|---|---|---|---|---|---|
| A | -CH₂CH₂NH₂ (at C3) | Activating | ortho, para | C6, C4 | High |
| B | -OCF₃ (at C4') | Deactivating | ortho, para | C3', C5' | Low |
Beyond classical electrophilic substitutions, other transformations can functionalize the C-H bonds of the biphenyl system. Directed ortho-metalation is a powerful strategy where a directing group guides a strong base, such as an organolithium reagent, to deprotonate an adjacent C-H bond, which can then be quenched with an electrophile. researchgate.net For the ethylamine group on Ring A, directed metalation could potentially occur at the C2 or C4 positions.
Furthermore, Friedel-Crafts reactions, which involve electrophilic alkylation or acylation, would be expected to proceed selectively on the electron-rich Ring A. rsc.org The deactivated nature of Ring B would render it inert under typical Friedel-Crafts conditions. The regioselectivity would follow the principles outlined for general electrophilic substitution, favoring the positions ortho and para to the activating ethylamine group. rsc.org
Mechanistic Investigations of Key Chemical Transformations
The mechanism of electrophilic aromatic substitution proceeds through a two-step pathway involving a cationic intermediate known as a sigma-complex or arenium ion (also called a Wheland intermediate). nih.gov The regiochemical outcome of the reaction is determined by the stability of this intermediate.
Attack on the Activated Ring (A): When an electrophile attacks Ring A at the positions ortho or para to the ethylamine group, the resulting positive charge in the arenium ion can be delocalized over the ring. Crucially, resonance structures can be drawn that place the positive charge on the carbon atom bearing the ethylamine substituent. This allows the electron-donating alkyl group to stabilize the positive charge through an inductive effect, lowering the energy of the transition state leading to this intermediate. youtube.com Attack at the meta position does not allow for this direct stabilization, resulting in a higher-energy intermediate and a slower reaction rate. youtube.com
Attack on the Deactivated Ring (B): For Ring B, the strongly electron-withdrawing -OCF3 group destabilizes the arenium ion intermediate, increasing the activation energy for substitution. beilstein-journals.org However, for ortho and para attack, the lone pairs on the oxygen atom can participate in resonance to delocalize the positive charge, providing a degree of stabilization that is not possible for meta attack. This resonance stabilization, although weakened by the inductive effect, is sufficient to make the ortho and para positions more favorable than the meta position. beilstein-journals.orgyoutube.com
Computational chemistry, often using Density Functional Theory (DFT), is a powerful tool for modeling these reaction pathways. researchgate.net Such calculations can determine the geometries and energies of transition states and intermediates, providing quantitative insight into the factors controlling reactivity and selectivity. nih.gov For similar aromatic systems, these studies have confirmed that the stability of the sigma-complex is the key factor dictating the observed regioselectivity. nih.govnih.gov
Electrophilic aromatic substitutions are typically under kinetic control, meaning the distribution of products is determined by the relative rates of reaction at different positions, not by the thermodynamic stability of the final products. nih.gov The rate of reaction is governed by the height of the activation energy barrier (ΔG‡), which is related to the stability of the transition state leading to the sigma-complex.
Kinetic Control: The reaction on the activated Ring A is kinetically favored due to the electron-donating ethylamine group, which stabilizes the transition state and lowers the activation energy. wikipedia.org Conversely, the reaction on the deactivated Ring B is kinetically disfavored because the electron-withdrawing trifluoromethoxy group destabilizes the transition state and raises the activation energy. beilstein-journals.org Therefore, under competitive conditions, substitution will occur almost exclusively on Ring A.
Thermodynamic Considerations: While the reaction is governed by kinetics, the formation of the aromatic product from the sigma-complex via deprotonation is a highly exothermic and irreversible step. nih.gov This irreversibility locks in the product distribution determined by the initial kinetic partitioning. In rare cases, such as sulfonation or some Friedel-Crafts alkylations, the substitution can be reversible, allowing the product mixture to equilibrate to the thermodynamically most stable isomer. For most electrophilic substitutions on this molecule, however, thermodynamic control is not a significant factor.
Table 2: Qualitative Comparison of Reaction Parameters for Electrophilic Substitution
| Ring / Position | Relative Activation Energy (ΔG‡) | Kinetic Favorability | Thermodynamic Product Stability |
|---|---|---|---|
| Ring A (ortho, para) | Low | High | High (Aromatic system reformed) |
| Ring A (meta) | High | Low | High (Aromatic system reformed) |
| Ring B (ortho, para) | Very High | Very Low | High (Aromatic system reformed) |
| Ring B (meta) | Highest | Negligible | High (Aromatic system reformed) |
Structure Activity Relationship Sar and Structural Modification Studies Centered on 4 Trifluoromethoxy Biphenyl 3 Ethylamine
Rational Design and Synthesis of 4'-(Trifluoromethoxy)biphenyl-3-ethylamine Derivatives
The rational design of derivatives of this compound is a targeted approach that leverages an understanding of the biological target and the mechanism of action to create more effective compounds. elsevierpure.comnih.gov This process often begins with a "lead compound," which possesses a degree of the desired biological activity. The biphenyl (B1667301) scaffold itself is recognized as a "privileged structure" in drug development, known to interact with a variety of biological targets. nih.gov
The synthesis of these derivatives involves multi-step chemical processes. A common and efficient method for creating the core biphenyl structure is through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the flexible and controlled joining of two different aryl (phenyl) fragments. One fragment would contain the trifluoromethoxy group, while the other would be functionalized in a way that allows for the eventual attachment of the ethylamine (B1201723) side chain. An improved one-pot procedure for creating functionalized biphenyl ligands involves the reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine, offering a less expensive and time-consuming route. nih.gov The ethylamine side chain can be introduced through various synthetic strategies, including reductive amination of a corresponding phenylacetaldehyde (B1677652) derivative or through the functionalization of a benzylamine (B48309) precursor. researchgate.net The design process is iterative, with synthesized compounds being biologically evaluated, and the results feeding back into the design of the next generation of molecules. nih.gov
Systematic Variation of the Alkylamine Side Chain: Length, Branching, and Terminal Functionalization
The alkylamine side chain of the this compound structure is a critical determinant of its pharmacological profile. Systematic modifications to this chain can profoundly affect a molecule's affinity, selectivity, and functional activity at its target receptor. nih.gov Key parameters for modification include the length of the alkyl chain, the presence and nature of branching, and the functionalization of the terminal amino group.
Chain Length: The number of carbon atoms separating the biphenyl core from the terminal amine can be crucial. Studies on cannabimimetic indoles, for example, have shown that high affinity for CB1 and CB2 receptors requires a minimum alkyl chain length, with optimal binding occurring with a five-carbon side chain. nih.gov Shortening or lengthening the chain from this optimum can lead to a significant decrease in binding affinity. nih.gov For phenethylamine (B48288) derivatives, the ethyl (two-carbon) chain is a common backbone. biomolther.org
Branching: Introducing alkyl groups (e.g., a methyl group) on the carbon chain can introduce stereocenters and alter the molecule's conformation. This can enhance selectivity for a specific receptor subtype or change its activity profile. For instance, α-substitution on β-phenethylamines can lead to increased potency. nih.gov
Terminal Functionalization: The primary amine (-NH2) is a key site for modification. Converting it to a secondary or tertiary amine by adding alkyl groups (N-methylation or N-dimethylation) can lead to partial agonist activity and lower efficacy. nih.gov In some phenethylamine series, N-benzyl substitution has been shown to increase affinity and potency at the 5-HT₂A receptor, a finding that was contrary to the general assumption that converting the primary amine to a secondary one would decrease activity. mdpi.com
Table 1: Examples of Alkylamine Side Chain Modifications and Their Potential SAR Implications
| Modification Type | Example Structure | Potential Impact on Activity |
|---|---|---|
| Chain Length | 4'-(Trifluoromethoxy)biphenyl-3-propyl amine | Alters distance to binding pocket; may increase or decrease affinity. nih.gov |
| Branching | 4'-(Trifluoromethoxy)biphenyl-3-(1-methyl ethyl)amine | Introduces stereocenter; may improve selectivity or potency. nih.gov |
| Terminal Group | N-Methyl -4'-(Trifluoromethoxy)biphenyl-3-ethylamine | Modifies hydrogen bonding capacity; can alter efficacy (e.g., from full to partial agonist). nih.gov |
Modulation of the Trifluoromethoxy Group: Isosteric Replacements and Positional Isomerism
The trifluoromethoxy (-OCF3) group significantly influences the electronic and pharmacokinetic properties of the parent molecule. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability and membrane permeability. Modulating this group through isosteric replacement or changing its position on the phenyl ring are key SAR strategies.
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the -OCF3 group can fine-tune a compound's activity. A notable example in a related context is the successful replacement of an aliphatic nitro group (NO2) with a trifluoromethyl group (CF3) in the development of CB1 receptor positive allosteric modulators. elsevierpure.comacs.orgnih.govnih.govlboro.ac.uk This substitution was considered because the nitro group is often seen as metabolically undesirable. elsevierpure.comacs.orgnih.govnih.govlboro.ac.uk The resulting CF3-containing compounds were generally more potent and showed improved in vitro metabolic stability compared to their nitro counterparts. acs.orgnih.govnih.govlboro.ac.uk
Table 2: Potential Bioisosteric Replacements for the Trifluoromethoxy Group
| Original Group | Bioisostere Example | Rationale for Replacement |
|---|---|---|
| -OCF3 | -CF3 | Similar electron-withdrawing properties, different spatial arrangement. acs.org |
| -OCF3 | -CN (Cyano) | Electron-withdrawing, can act as a hydrogen bond acceptor. |
| -OCF3 | -Cl (Chloro) / -Br (Bromo) | Halogens can participate in halogen bonding and alter lipophilicity. nih.gov |
Structural Modifications of the Biphenyl Core: Ring Substitutions and Linkage Variations
The biphenyl core serves as the central scaffold, and its modification is a powerful tool for exploring SAR. Adding substituents to either of the two phenyl rings can dramatically influence the compound's properties. nih.gov
Ring Substitutions: Introducing small alkyl or halogen groups can impact binding affinity. For a class of phenethylamine derivatives, placing alkyl or halogen groups at the para position of the phenyl ring was found to have a positive effect on binding affinity for the 5-HT₂A receptor. nih.govresearchgate.netkoreascience.kr The presence of bulky substituents at the ortho positions of the biphenyl rings can restrict rotation around the single bond connecting them. pharmaguideline.comlibretexts.org This phenomenon, known as atropisomerism, can lead to stable, chiral isomers that may exhibit different biological activities. pharmaguideline.comstackexchange.com
Linkage Variations: While the core structure is a biphenyl (two directly connected phenyl rings), alternative linkages can be explored. Replacing the direct C-C bond with a flexible ether (-O-) or a rigid acetylene (B1199291) (-C≡C-) linker would fundamentally change the geometry and flexibility of the molecule, leading to different interactions with a target protein.
In a study on biphenylaminoquinoline derivatives, researchers systematically added different substituents to the biphenyl ring to explore their cytotoxic activities against cancer cell lines, demonstrating how modifications to this core can be used to develop potent agents. nih.gov
Cheminformatic and Computational Approaches in SAR Analysis
Modern SAR studies are heavily supported by cheminformatics and computational modeling. drugdesign.orgwikipedia.org These in silico techniques allow researchers to predict the properties and activities of novel compounds before they are synthesized, saving time and resources. slideshare.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. tandfonline.com By analyzing a dataset of related molecules, such as biphenyl derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogs. nih.govtandfonline.comnih.gov These models use "descriptors"—numerical representations of a molecule's physicochemical properties (e.g., steric, electrostatic, hydrophobic fields)—to build the correlation. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net For biphenyl derivatives, docking can reveal how the two phenyl rings fit into the binding pocket and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. tandfonline.comnih.gov This information is invaluable for the rational design of new derivatives with improved affinity. biomolther.org
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the flexibility of the system. tandfonline.comnih.gov
Table 3: Common Computational Tools in SAR Analysis
| Computational Method | Primary Application | Example Use Case for Biphenyl Derivatives |
|---|---|---|
| 3D-QSAR (e.g., CoMFA, CoMSIA) | Predict activity of new analogs based on 3D fields. tandfonline.comnih.gov | Generate a predictive model for a series of biphenyl amides to guide the synthesis of more potent inhibitors. nih.gov |
| Molecular Docking | Predict binding mode and affinity of a ligand to its target. researchgate.net | Determine the likely binding orientation of this compound in a receptor active site. tandfonline.com |
| Molecular Dynamics (MD) | Simulate the movement and stability of the ligand-receptor complex. nih.gov | Assess the stability of the predicted binding pose from docking over time. nih.gov |
Establishing Correlations Between Structural Features and Diverse Activities
The ultimate goal of SAR exploration is to establish clear correlations between specific structural modifications and their resulting biological effects. By integrating the findings from the systematic variations discussed in the previous sections, a comprehensive picture of the SAR for the this compound scaffold can be constructed. youtube.com
For phenethylamine-based ligands, SAR studies have established several general principles. For instance, the affinity for serotonin (B10506) receptors can be significantly influenced by the substitution pattern on the phenyl ring. nih.govnih.govnih.gov Studies on β-phenethylamines at the human trace amine-associated receptor 1 (hTAAR1) have shown that increasing steric bulk at the amino nitrogen and at the 4-position of the aromatic ring leads to ligands with low efficacy. nih.gov
In the context of biphenyl derivatives, research has shown that small molecule inhibitors with a biphenyl core can be effective modulators of protein-protein interactions, such as the PD-1/PD-L1 axis relevant in cancer immunotherapy. nih.gov The design and synthesis of biphenyl-pyrimidine conjugates led to the identification of compounds with strong anti-cancer effects, highlighting how combining privileged structures can lead to potent bioactivity. nih.gov Similarly, SAR studies on biphenyl amide antagonists for the TRPM8 channel, guided by computational modeling, led to the discovery of highly potent and selective compounds for treating sensory neuropathies. nih.gov
Table 4: Summary of Structure-Activity Correlations
| Structural Feature | Modification | Observed/Predicted Effect on Activity | Supporting Rationale/Example |
|---|---|---|---|
| Alkylamine Chain | Increasing chain length beyond an optimum | Decreased receptor binding affinity. nih.gov | Optimal chain length (e.g., 5 carbons for some cannabinoid ligands) ensures ideal positioning in the binding pocket. nih.gov |
| Alkylamine Chain | N-alkylation (e.g., N-methylation) | Can convert a full agonist to a partial agonist. nih.gov | Alters hydrogen bonding capability and introduces steric bulk at a critical interaction point. nih.gov |
| Trifluoromethoxy Group | Bioisosteric replacement (e.g., with -CF3) | Can increase potency and metabolic stability. nih.gov | Example of replacing -NO2 with -CF3 in CB1 modulators showed improved drug-like properties. nih.gov |
| Biphenyl Core | para-Substitution with halogen/alkyl groups | Can increase binding affinity. nih.gov | SAR on phenethylamines for 5-HT₂A receptors showed positive effects for para-substituents. nih.gov |
| Biphenyl Core | Bulky ortho-substituents | Restricts bond rotation, can create stable, chiral atropisomers. pharmaguideline.com | The resulting isomers may have different potencies or selectivities. stackexchange.com |
Computational Chemistry and Theoretical Investigations of 4 Trifluoromethoxy Biphenyl 3 Ethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of 4'-(Trifluoromethoxy)biphenyl-3-ethylamine. These calculations provide a detailed picture of the molecule's frontier molecular orbitals and charge distribution, which are fundamental to predicting its chemical reactivity and interaction with biological targets.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.orgyoutube.com
For this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory provide valuable data on these orbitals. The HOMO is predominantly localized on the ethylamine-substituted phenyl ring, a region rich in electron density. Conversely, the LUMO is primarily distributed over the trifluoromethoxy-substituted phenyl ring, which is electron-deficient due to the strong electron-withdrawing nature of the trifluoromethoxy group. beilstein-journals.org This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Note: These values are representative and derived from typical DFT calculations for structurally similar aromatic amines and trifluoromethoxy-substituted compounds.
The relatively large HOMO-LUMO gap indicates high kinetic stability for the molecule. This information is critical in understanding its reactivity in various chemical and biological environments.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule and is instrumental in predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.netwalisongo.ac.iduni-muenchen.de The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.
The regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atom of the ethylamine (B1201723) group and the oxygen and fluorine atoms of the trifluoromethoxy group, indicating their susceptibility to electrophilic attack. In contrast, the regions of positive potential (colored blue) are located around the hydrogen atoms of the ethylamine group and the biphenyl (B1667301) scaffold, suggesting these are sites for potential nucleophilic interaction.
Table 2: Mulliken Atomic Charges on Key Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
| N (ethylamine) | -0.75 |
| C (ipso-ethylamine) | 0.15 |
| C (ipso-trifluoromethoxy) | 0.45 |
| O (trifluoromethoxy) | -0.50 |
| F (trifluoromethoxy) | -0.30 |
Note: These values are illustrative and represent typical charge distributions in similar chemical moieties.
This detailed charge distribution analysis is crucial for understanding the molecule's dipole moment and its ability to engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical determinants of its biological activity. Conformational analysis and molecular dynamics simulations provide a comprehensive understanding of its preferred shapes and interactions.
The biphenyl core of this compound is not planar due to steric hindrance between the ortho-hydrogen atoms on the two phenyl rings. libretexts.orgic.ac.ukresearchgate.net The preferred conformation is a twisted arrangement, with a specific dihedral angle between the planes of the two rings. The ethylamine side chain also possesses rotational freedom, leading to multiple possible conformations.
Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the key dihedral angles. These calculations reveal the low-energy, preferred conformations and the energy barriers to their interconversion. For substituted biphenyls, the energy minimum is typically found at a dihedral angle between 30° and 60°. libretexts.orgic.ac.uk The presence of the trifluoromethoxy and ethylamine substituents will influence the precise angle of this minimum energy conformation.
Table 3: Relative Energies of Key Conformations of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (Planar) | 2.5 |
| 45 (Twisted) | 0.0 |
| 90 (Perpendicular) | 1.8 |
Note: These are representative values for substituted biphenyls and illustrate the energetic preference for a twisted conformation.
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in a simulated biological environment, such as in a solvent or interacting with a protein. MD simulations track the movements of atoms over time, providing insights into the stability of different conformations and the nature of non-covalent interactions. unical.itbeilstein-journals.orgtandfonline.com
Intramolecularly, the simulations can reveal the flexibility of the ethylamine side chain and the torsional dynamics of the biphenyl linkage. Intermolecularly, MD simulations can elucidate how the molecule interacts with surrounding water molecules or with amino acid residues in a protein binding pocket. These simulations can highlight the formation and lifetime of hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for molecular recognition.
Molecular Docking and Ligand-Target Recognition Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, molecular docking studies can be performed against various biological targets to predict its binding affinity and mode of interaction. The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding free energy.
Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Asp168, Lys72, Leu120 |
| Types of Interactions | Hydrogen bond with Asp168, Electrostatic interaction with Lys72, Hydrophobic interaction with Leu120 |
Note: These results are hypothetical and serve to illustrate the type of information obtained from a molecular docking study.
The results of molecular docking can guide the design of more potent and selective analogs by identifying key interactions that can be optimized. For example, the ethylamine group may form a crucial hydrogen bond with an acidic residue in the binding pocket, while the trifluoromethoxy-substituted ring could engage in favorable hydrophobic interactions.
Prediction of Spectroscopic Signatures to Aid Experimental Characterization
Computational chemistry serves as a powerful tool in modern chemical research, enabling the prediction of various molecular properties before a compound is synthesized. For a novel molecule like this compound, theoretical calculations can provide predicted spectroscopic data that are invaluable for guiding and confirming its experimental characterization. By employing quantum chemical methods, it is possible to generate anticipated signatures for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are fundamental techniques for structural elucidation.
The primary approach for these predictions involves geometry optimization of the molecule's three-dimensional structure using methods such as Density Functional Theory (DFT). Following this, specific calculations are performed to derive the spectroscopic parameters. These theoretical spectra provide a baseline for comparison with experimental results, helping to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Computational methods can predict the chemical shifts (δ) for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the isotropic magnetic shielding tensors of each nucleus. These shielding values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C.
For this compound, predicted ¹H NMR data would show distinct signals for the aromatic protons on both phenyl rings, as well as for the ethylamine side chain. Similarly, ¹³C NMR predictions would identify the chemical shifts for each unique carbon atom in the biphenyl core, the ethylamine group, and the trifluoromethoxy substituent. Given the presence of fluorine, ¹⁹F NMR predictions are particularly useful, often showing a single sharp signal for the -OCF₃ group, with its chemical shift being highly sensitive to the electronic environment. nih.govnih.govsemanticscholar.org The accuracy of these predictions can be high, often with deviations of less than 5 ppm for ¹³C and 0.5 ppm for ¹H from experimental values. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts (Note: These are illustrative values based on computational chemistry principles for structural elucidation purposes.)
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H (Aromatic) | 7.20 - 7.80 | Multiplet |
| ¹H (CH₂) | ~2.90 | Triplet |
| ¹H (CH₂) | ~2.80 | Triplet |
| ¹H (NH₂) | ~1.50 (variable) | Broad Singlet |
| ¹³C (Aromatic C-O) | ~149.0 | Singlet |
| ¹³C (Aromatic C-C) | 120.0 - 142.0 | Multiplet |
| ¹³C (CF₃) | ~121.0 | Quartet |
| ¹³C (CH₂) | ~40.0 | Singlet |
| ¹³C (CH₂) | ~35.0 | Singlet |
| ¹⁹F (OCF₃) | ~ -58.0 | Singlet |
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy is based on the calculation of the vibrational frequencies of a molecule. After geometry optimization, a frequency calculation is performed, which provides the normal modes of vibration. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending), and those that result in a change in the molecule's dipole moment are IR-active.
The predicted IR spectrum for this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key predicted vibrations would include N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings and the ethyl side chain (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching of the aromatic rings (1450-1600 cm⁻¹), and strong C-F and C-O stretching bands from the trifluoromethoxy group (typically in the 1100-1300 cm⁻¹ region). nih.govwpmucdn.comlibretexts.orgorgchemboulder.com Comparing the positions and relative intensities of these predicted bands with an experimental IR spectrum can provide strong evidence for the compound's structure.
Interactive Data Table: Predicted Key IR Vibrational Frequencies (Note: These are illustrative values based on computational chemistry principles for structural elucidation purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | ~3450 | Medium |
| N-H Stretch (symmetric) | ~3360 | Medium |
| Aromatic C-H Stretch | 3030 - 3080 | Medium-Weak |
| Aliphatic C-H Stretch | 2870 - 2960 | Medium |
| N-H Bend (scissoring) | ~1620 | Medium |
| Aromatic C=C Stretch | 1470 - 1600 | Strong-Medium |
| C-O Stretch (Ar-O) | ~1260 | Strong |
| C-F Stretch | 1150 - 1210 | Very Strong |
Mass Spectrometry (MS)
Computational tools can also aid in the interpretation of mass spectra. While predicting a full mass spectrum is complex, in silico fragmentation tools can model the processes occurring in a mass spectrometer. nih.govnih.gov These methods can predict the likely fragmentation patterns of a molecule upon ionization, which is crucial for high-resolution mass spectrometry (HRMS) used for molecular formula confirmation. For this compound, computational models can predict the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and key fragment ions. acs.orgjst.go.jp Likely fragmentation pathways would include cleavage of the ethylamine side chain (benzylic cleavage) and potentially loss of the trifluoromethoxy group or parts thereof. These predicted fragments help in piecing together the molecular structure from the experimental mass spectrum.
In Silico Screening and Virtual Library Design for Analogues
Beyond characterizing a single molecule, computational chemistry is instrumental in the design of new compounds with potentially improved properties. In silico screening and the design of virtual libraries are key strategies in modern drug discovery and materials science. bohrium.comscilit.com Starting with a lead compound like this compound, these techniques allow for the rapid exploration of a vast chemical space to identify analogues with desired characteristics.
The process begins with the creation of a virtual library of analogues. This is achieved by systematically modifying the core structure of this compound. Potential modifications could include:
Altering the substitution pattern on the biphenyl rings.
Replacing the trifluoromethoxy group with other electron-withdrawing or electron-donating groups. mdpi.com
Modifying the length or branching of the ethylamine side chain.
Introducing additional functional groups to modulate properties like solubility or target binding.
Once the virtual library is generated, each analogue is subjected to in silico screening. This involves calculating a range of molecular descriptors for each compound in the library. These descriptors fall into several categories:
Physicochemical Properties: These include molecular weight, lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and solubility. These properties are critical for predicting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). acs.org
Electronic Properties: Descriptors such as dipole moment, and molecular electrostatic potential can provide insights into how a molecule might interact with a biological target.
Structural Properties (2D and 3D): These include molecular shape, size, and flexibility, which are important for binding to a specific target site.
Based on these calculated properties, the virtual library can be filtered to select a smaller subset of promising candidates for synthesis and experimental testing. For example, in a drug discovery context, compounds might be selected based on their adherence to established guidelines like Lipinski's Rule of Five, which helps predict oral bioavailability. acs.org
Furthermore, if a biological target is known, more advanced techniques like molecular docking can be employed. bohrium.commdpi.com In this approach, each analogue in the virtual library is computationally "docked" into the binding site of the target protein. The docking algorithm predicts the binding pose and estimates the binding affinity (e.g., via a scoring function). researchgate.net This allows for the prioritization of compounds that are most likely to be active, significantly streamlining the discovery process. criver.comnih.gov
The trifluoromethoxy group is often utilized in medicinal chemistry to enhance metabolic stability and cell permeability, making analogues of this compound interesting candidates for such in silico exploration. scilit.comwechemglobal.com The design of a virtual library around this scaffold, followed by computational screening, represents a rational and efficient approach to discovering new chemical entities with optimized properties for a specific application.
Advanced Analytical Methodologies for Research on 4 Trifluoromethoxy Biphenyl 3 Ethylamine
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For 4'-(Trifluoromethoxy)biphenyl-3-ethylamine, HRMS would provide an accurate mass measurement, typically with sub-5 ppm error, which allows for the confident confirmation of its molecular formula, C15H14F3NO. Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly employed for this purpose. mdpi.comwaters.com
Beyond precise mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through controlled fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:
Benzylic cleavage: Fission of the C-C bond between the ethylamine (B1201723) side chain and the biphenyl (B1667301) ring, a common pathway for phenethylamines.
Loss of the amine group: Cleavage resulting in the loss of the NH2 group.
Fragmentation of the biphenyl core: Characteristic cleavages of the biphenyl structure.
Loss of the trifluoromethoxy group: Fragmentation involving the -OCF3 moiety, which can be compared to the known behavior of similar trifluoromethyl-substituted compounds that show loss of CF3 fragments. mdpi.com
Analysis of these fragments allows for the precise localization of functional groups on the biphenyl scaffold.
Table 1: Illustrative HRMS Fragmentation Data for this compound This table is based on predicted fragmentation patterns for the target compound.
| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₅H₁₅F₃NO⁺ | 282.1100 | Protonated Molecular Ion |
| [M-NH₂]⁺ | C₁₅H₁₂F₃O⁺ | 265.0835 | Loss of amine radical |
| [C₁₃H₈F₃O]⁺ | Trifluoromethoxybiphenyl cation | 237.0522 | Benzylic cleavage |
| [C₇H₅F₃O]⁺ | Trifluoromethoxy-tropylium like ion | 162.0287 | Cleavage of biphenyl bond |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 19F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation in solution. A combination of 1D and 2D NMR experiments is necessary to fully assign the structure of this compound.
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would show distinct signals for the aromatic protons on both phenyl rings, with their splitting patterns revealing their substitution positions. The ethylamine protons would appear as characteristic multiplets in the aliphatic region.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. The biphenyl carbons would resonate in the aromatic region (~110-150 ppm), while the ethylamine carbons would be found upfield. The carbon of the CF3 group would show a characteristic quartet splitting due to coupling with the three fluorine atoms, a feature seen in related trifluoromethyl compounds. mdpi.comrsc.org
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-1/2 nucleus, ¹⁹F NMR is highly informative. slideshare.net For the -OCF3 group, a singlet would be expected in the ¹⁹F spectrum, with a chemical shift characteristic of this moiety (typically around -58 to -60 ppm relative to CFCl₃). rsc.org This confirms the presence and electronic environment of the trifluoromethoxy group.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the molecular puzzle. COSY identifies proton-proton couplings within the same spin system (e.g., within each aromatic ring and the ethyl chain). HSQC correlates directly bonded proton and carbon atoms. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the ethylamine side chain to the correct position on the biphenyl ring and for linking the two phenyl rings together.
Table 2: Predicted NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on data from analogous structures. rsc.orgrsc.orgrsc.org
| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.0 | Complex splitting patterns revealing substitution. |
| ¹H | Ethylamine (CH₂) | 2.8 - 3.5 | Typically two triplets (if freely rotating). |
| ¹³C | Aromatic Carbons (Ar-C) | 115 - 150 | Signals for all 12 aromatic carbons. |
| ¹³C | C-OCF₃ | ~149 | Quartet due to ¹J(C,F) coupling. |
| ¹³C | CF₃ | ~121 | Quartet due to ¹J(C,F) coupling (~270 Hz). rsc.org |
| ¹³C | Ethylamine (CH₂) | ~35-45 | Two distinct signals in the aliphatic region. |
| ¹⁹F | -OCF₃ | -58 to -60 | Singlet, characteristic for trifluoromethoxy group. |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The techniques are complementary and together offer a comprehensive vibrational profile. For this compound, key vibrational modes would include:
N-H stretching: The primary amine group will show characteristic stretches in the 3300-3500 cm⁻¹ region in the IR spectrum.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear below 3000 cm⁻¹.
C-F stretching: The C-F bonds of the trifluoromethoxy group give rise to very strong and characteristic absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region. nih.gov
C-O stretching: The C-O stretch associated with the trifluoromethoxy ether linkage is also expected in the fingerprint region.
Aromatic C=C stretching: Benzene (B151609) ring vibrations typically occur in the 1450-1600 cm⁻¹ range.
Analysis of the fingerprint region (below 1500 cm⁻¹) can also provide insights into the molecule's conformation. Studies on related molecules like triethoxy(4-(trifluoromethyl)-phenyl) silane (B1218182) have used vibrational spectroscopy to assign specific modes and understand molecular symmetry. nih.gov
Table 3: Key Vibrational Frequencies for this compound This table is based on typical group frequencies and data from related compounds. nih.govresearchgate.net
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Mode |
|---|---|---|
| 3300 - 3500 | N-H stretch (primary amine) | IR |
| 3000 - 3100 | Aromatic C-H stretch | IR, Raman |
| 2850 - 2960 | Aliphatic C-H stretch | IR, Raman |
| 1450 - 1600 | Aromatic C=C ring stretch | IR, Raman |
| 1100 - 1300 | C-F stretch (strong) | IR |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystal Polymorphism Studies
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This data confirms the connectivity established by NMR and reveals the molecule's conformation and packing arrangement in the crystal lattice. Studies on related triphenylamine (B166846) and biphenyl derivatives have utilized XRD to understand intermolecular interactions like π-stacking, which can be crucial for the properties of materials. researchgate.net Analysis of the crystal packing can reveal hydrogen bonding networks involving the ethylamine group and potential interactions involving the fluorine atoms. Furthermore, powder XRD (PXRD) can be used to study crystal polymorphism, identifying if the compound can exist in different crystalline forms, which can impact its physical properties.
Chiral Chromatographic Techniques (e.g., HPLC, SFC) for Enantiomeric Purity Assessment
Since this compound is a chiral molecule (due to the stereocenter at the first carbon of the ethylamine substituent, assuming it is not C-2), it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) or purity of a sample.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC using a chiral stationary phase (CSP) is a widely used method. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or crown ethers are particularly effective for separating primary amines. chromatographyonline.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, often providing faster separations and using more environmentally benign mobile phases (typically CO₂ with a co-solvent like methanol). researchgate.netfagg.be For primary amines, SFC on cyclofructan- or polysaccharide-based CSPs has proven highly effective. researchgate.netresearchgate.net The composition of the mobile phase, including the use of acidic or basic additives, can be optimized to achieve baseline separation of the enantiomers.
Hyphenated Analytical Techniques for Complex Mixture Analysis and Trace Component Identification (e.g., GC-MS, LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are vital for analyzing complex mixtures, such as reaction progress samples or final products containing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): Amines can be challenging to analyze by GC due to their basicity, which can cause peak tailing on standard columns. labrulez.com However, with appropriate column deactivation or derivatization of the amine (e.g., to an amide or a silyl (B83357) derivative), GC-MS can be a powerful tool for separating and identifying volatile impurities. nih.govresearchgate.net The mass spectrometer provides definitive identification of the separated components.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful technique for analyzing the target compound in complex matrices. phenomenex.com Reversed-phase LC using a column with a biphenyl stationary phase can provide excellent separation for aromatic compounds. phenomenex.com Coupling the LC to a tandem mass spectrometer (like a triple quadrupole or Q-TOF) allows for highly sensitive and selective quantification using methods like Multiple Reaction Monitoring (MRM). sciex.comnih.gov This is ideal for identifying trace-level impurities, degradation products, or metabolites in a sample mixture, as demonstrated in the analysis of other complex phenethylamine (B48288) derivatives. researchgate.net
Investigation of Biological Target Interactions and Proposed Mechanisms of Action
Elucidation of Enzyme Interactions and Mechanisms of Inhibition or Modulation
The metabolism and enzymatic interactions of xenobiotics are primarily governed by their chemical structure. The biphenyl (B1667301) and ethylamine (B1201723) moieties, along with the trifluoromethoxy group, suggest potential interactions with several enzyme systems.
Specific Interactions with Cytochrome P450 Enzymes
The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most drugs. nih.govmdpi.com It is highly probable that 4'-(Trifluoromethoxy)biphenyl-3-ethylamine would be a substrate for one or more CYP isoforms.
Metabolic Pathways: The biphenyl structure is susceptible to aromatic hydroxylation, while the ethylamine side chain can undergo deamination or N-dealkylation, catalyzed by CYP enzymes. rsc.org Specifically, isoforms such as CYP2D6 are well-known for metabolizing compounds with a phenethylamine (B48288) skeleton, while CYP3A4 has a broad substrate specificity and is involved in the metabolism of over 30% of clinical drugs. nih.govmdpi.com
Influence of the Trifluoromethoxy Group: The trifluoromethoxy (-OCF₃) group is known for its high metabolic stability due to the strength of the C-F bonds. mdpi.com Its presence on the phenyl ring is a strategy often used to block a potential site of metabolism (a "metabolic hotspot"), which can increase the half-life of a compound. mdpi.com However, research on other molecules has shown that CYP-mediated oxidative displacement of the trifluoromethoxy group can occur via an ipso-substitution mechanism, leading to the formation of a phenolic metabolite. researchgate.net This represents a potential, albeit likely minor, metabolic pathway for this compound. The electron-withdrawing nature of the -OCF₃ group can also deactivate the aromatic ring, making it less susceptible to oxidative metabolism. mdpi.com
Other Relevant Enzymatic Pathways
Beyond the CYP system, the ethylamine moiety suggests a potential interaction with monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of endogenous and exogenous monoamines. Phenethylamine-type structures are often substrates for MAO, which could lead to the oxidative deamination of this compound to the corresponding phenylacetic acid derivative.
Receptor Binding and Allosteric Modulation Studies
The phenethylamine scaffold is a classic pharmacophore that interacts with a wide range of monoamine receptors.
Potential Receptor Targets: Based on structure-activity relationships (SAR) of analogous compounds, this compound is a candidate for binding to serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α, β) receptors. biomolther.orgnih.govnih.govresearchgate.net In particular, phenethylamine derivatives often show high affinity for the 5-HT₂A receptor. biomolther.orgnih.govnih.gov The specific substitution pattern on the biphenyl rings would be critical in determining the affinity and selectivity for these various receptor subtypes. researchgate.netacs.org
Allosteric Modulation: The biphenyl structure is present in known allosteric modulators of various receptors. nih.govnih.gov Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) bind to a site on the receptor distinct from the primary (orthosteric) site, offering a more nuanced way to control receptor activity. nih.govnih.gov For instance, biphenyl derivatives have been explored as allosteric modulators for G-protein coupled receptors (GPCRs). nih.gov It is conceivable that this compound could act as an allosteric modulator, with the trifluoromethoxy group contributing to the binding at an allosteric pocket.
A summary of potential receptor interactions for phenethylamine derivatives is presented in Table 1.
| Receptor Family | Potential Interaction | Rationale based on Analogous Compounds | Citation |
| Serotonin (5-HT) | Agonist or Antagonist activity, particularly at 5-HT₂A and 5-HT₂C subtypes. | The phenethylamine core is a well-established scaffold for 5-HT receptor ligands. | biomolther.orgnih.gov |
| Dopamine (D) | Binding to D₁, D₂, and D₃ receptor subtypes. | Tryptamine and phenethylamine derivatives show binding to dopaminergic receptors. | nih.gov |
| Adrenergic (α, β) | Binding to α₁ and α₂ adrenoceptors. | Ring-substituted amine derivatives frequently interact with adrenergic receptors. | nih.govacs.org |
| Trace Amine-Associated (TAAR) | Agonist activity at TAAR1. | Phenethylamines are endogenous ligands for TAAR1. | researchgate.net |
Studies on Protein Modification and Covalent Adduct Formation
While there is no specific data for this compound, the potential for protein modification exists if the compound is metabolized to a reactive intermediate. As discussed, CYP-mediated oxidation could potentially lead to reactive species, although the trifluoromethoxy group is generally considered metabolically stable. mdpi.comresearchgate.net The formation of covalent adducts is typically associated with toxicity, and drug design strategies aim to minimize this by designing metabolically stable compounds. The inclusion of the -OCF₃ group is consistent with this goal. mdpi.com
Impact of the Trifluoromethoxy Group on Ligand-Target Binding Affinity and Selectivity
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its unique electronic and steric properties, which can significantly influence how a ligand binds to its target. mdpi.com
Electronic Effects: The -OCF₃ group is strongly electron-withdrawing, which alters the electronic distribution of the phenyl ring it is attached to. This can modulate interactions such as hydrogen bonding and electrostatic interactions with amino acid residues in a protein's binding pocket. mdpi.com
Binding Affinity and Selectivity: The steric bulk and lipophilicity of the -OCF₃ group can lead to enhanced binding affinity by promoting favorable hydrophobic interactions within the target's binding site. mdpi.com By occupying specific pockets, it can also confer selectivity for one receptor subtype over another. Studies on other molecular scaffolds have shown that replacing a nitro group with a trifluoromethyl group (a related fluorinated moiety) can lead to more potent compounds with improved metabolic stability. nih.govacs.org
The key physicochemical properties of the trifluoromethoxy group are summarized in Table 2.
| Property | Description | Impact on Drug Design | Citation |
| Electronic Nature | Strongly electron-withdrawing. | Modulates electrostatic interactions with target; deactivates aromatic ring to metabolism. | mdpi.com |
| Lipophilicity (Hansch π) | Highly lipophilic (+1.04). | Increases membrane permeability and bioavailability; enhances hydrophobic binding interactions. | mdpi.com |
| Metabolic Stability | High due to strong C-F bonds. | Reduces metabolic clearance, increases half-life, and lowers required dose. | mdpi.com |
| Steric Profile | Bulkier than a methyl or methoxy (B1213986) group. | Can improve binding affinity and selectivity by occupying specific pockets in the target protein. | mdpi.com |
Mechanistic Insights Derived from Structure-Based Drug Design Principles
Structure-based drug design (SBDD) uses the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. researchgate.net In the absence of a known target for this compound, we can apply SBDD principles to hypothesize how it might bind.
If we postulate, for example, that the compound targets a GPCR like the 5-HT₂A receptor, molecular modeling would likely place the protonated ethylamine group forming a key salt bridge interaction with a conserved aspartate residue in transmembrane helix 3, a common feature for monoamine receptor ligands. nih.gov The biphenyl core would then position itself within the binding pocket, with the two phenyl rings adopting a specific dihedral angle to fit the pocket's topography. The 4'-trifluoromethoxy group would likely be oriented towards a hydrophobic sub-pocket, potentially interacting with hydrophobic amino acid residues. nih.gov The precise fit and the resulting interactions would determine the compound's affinity and whether it acts as an agonist, antagonist, or allosteric modulator. The design of biphenyl-based inhibitors often relies on optimizing these interactions within the target's active site. nih.govnih.gov
Applications and Future Directions in Organic Synthesis and Chemical Biology
Utility as a Versatile Precursor or Building Block in Complex Chemical Synthesis
The 4'-(Trifluoromethoxy)biphenyl-3-ethylamine scaffold is a valuable building block for constructing more complex molecular architectures. Its utility stems from the distinct reactivity of its functional groups. The primary amine of the ethylamine (B1201723) group serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more elaborate structures.
The trifluoromethoxy (-OCF₃) group offers several advantages. It is a strong electron-withdrawing group, which can influence the reactivity of the biphenyl (B1667301) system. More importantly, the inclusion of fluorine can significantly enhance the metabolic stability and lipophilicity of resulting molecules, properties that are highly sought after in medicinal chemistry. The synthesis of chiral α-trifluoromethylamines using related ethylamine building blocks has been demonstrated, highlighting a pathway to stereochemically complex and biologically relevant compounds. nih.gov
The biphenyl core itself is a privileged scaffold in synthetic chemistry. Functionalized biphenyls are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The synthesis of modular biphenyl building blocks with controlled torsion angles has been a subject of research, suggesting that derivatives of this compound could be used to create molecules with specific three-dimensional conformations. researchgate.net The presence of the trifluoromethyl group, a related fluorinated substituent, has been shown to be advantageous in creating stable building blocks for organic field-effect transistors. nycu.edu.tw
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst Examples | Resulting Functional Group | Potential Application Area |
|---|---|---|---|
| Amidation | Acyl Chlorides, Carboxylic Acids | Amide | Medicinal Chemistry, Polymer Synthesis |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Medicinal Chemistry |
| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine | Complex Molecule Synthesis |
| N-Arylation | Aryl Halides, Palladium Catalysts | Diaryl/Alkyl-Aryl Amine | Materials Science, Ligand Synthesis |
| Diazotization | NaNO₂, HCl | Diazonium Salt | Further Functionalization |
Potential in the Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for visualizing and understanding complex biological processes in real-time. nih.gov The this compound structure possesses features that make it an attractive candidate for the development of novel probes.
The biphenyl scaffold can act as a fluorophore, and its photophysical properties can be tuned by substitution. The trifluoromethoxy group, with its strong electronic influence, can modulate the absorption and emission wavelengths of the biphenyl system. Furthermore, the incorporation of ¹⁹F atoms from the trifluoromethoxy group opens the possibility for developing probes for ¹⁹F Magnetic Resonance Imaging (MRI). rsc.org Since the body has a negligible background of ¹⁹F, probes containing this nucleus can provide very clear imaging signals. rsc.org
The ethylamine side chain provides a convenient point for attaching recognition elements (e.g., ligands that bind to a specific enzyme or receptor) or for modulating the probe's response to its environment. The design of fluorescent probes often involves strategies like FRET (Fluorescence Resonance Energy Transfer), ICT (Intramolecular Charge Transfer), and PeT (Photoinduced Electron Transfer), which can be engineered into molecules built from this scaffold. nih.govrsc.org The high tailorability of related scaffolds like hemicyanine dyes demonstrates the potential for creating advanced probes for bioimaging and diagnostics. rsc.org
Contribution to Advanced Ligand Design and Optimization Strategies
The design of effective ligands for biological targets, such as proteins and enzymes, is a cornerstone of drug discovery. The this compound scaffold is well-suited for this purpose. The biphenyl moiety is a common feature in many approved drugs, valued for its ability to present substituents in defined spatial orientations to interact with binding pockets.
The trifluoromethoxy group is often used as a bioisostere for other groups, like a methoxy (B1213986) or chloro group, but it can confer superior properties. Its lipophilicity can enhance cell permeability and binding to hydrophobic pockets, while its resistance to metabolic degradation can improve the pharmacokinetic profile of a drug candidate. nih.gov In the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (hDHODH), a target for acute myelogenous leukemia, the biphenyl scaffold was systematically explored to optimize ligand-protein interactions and balance properties like lipophilicity and solubility. acs.org
The ethylamine group provides a key interaction point, capable of forming hydrogen bonds or salt bridges with amino acid residues (e.g., aspartic acid, glutamic acid) in a protein's active site. This amine can also serve as an anchor point for growing the ligand to explore larger regions of the binding site, a common strategy in fragment-based drug design.
Table 2: Influence of the Trifluoromethoxy Group in Ligand Design
| Property | Influence of -OCF₃ Group | Rationale |
|---|---|---|
| Binding Affinity | Can increase affinity | Fills hydrophobic pockets; may form specific interactions (e.g., halogen bonds). |
| Metabolic Stability | Generally increases stability | The C-F bond is very strong and resistant to enzymatic cleavage by P450 enzymes. |
| Lipophilicity | Increases lipophilicity | Can improve membrane permeability and access to intracellular targets. acs.org |
| Conformation | Can influence molecular shape | The steric bulk can restrict rotation around the biphenyl axis, locking the molecule into a preferred bioactive conformation. |
Exploration of Applications in Advanced Materials Science, e.g., Fluorinated Polymers or Liquid Crystals
Fluorinated polymers and liquid crystals are classes of advanced materials with unique and valuable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. clarkson.edursc.org The this compound molecule is a promising monomer for creating such materials.
Fluorinated Polymers: The amine functionality allows the molecule to be polymerized, for example, by reacting it with diacyl chlorides to form polyamides or with diepoxides to form epoxy resins. The resulting polymers would incorporate the fluorinated biphenyl unit directly into their backbone. Such polymers are of interest for applications requiring high performance, such as advanced coatings, membranes, and dielectrics. The presence of the trifluoromethoxy group can lower the material's surface energy, leading to hydrophobic and oleophobic surfaces, and reduce the refractive index and dielectric constant. clarkson.edu Biphenyl-containing polymers have been investigated for use as anion exchange membranes in water electrolyzers, where chemical stability is paramount. rsc.org
Liquid Crystals: The rigid, rod-like shape of the biphenyl core is a fundamental characteristic of many liquid crystal molecules (mesogens). researchgate.net The introduction of a terminal trifluoromethoxy group can significantly influence the mesophase behavior, transition temperatures, and dielectric anisotropy of the material. rsc.org The ability to tailor these properties is crucial for applications in display technologies (LCDs) and optical components. The lateral position of the ethylamine group could be further functionalized to create more complex, side-chain liquid crystalline polymers.
Emerging Research Avenues and Interdisciplinary Collaborations for Trifluoromethoxy Biphenyl Amine Scaffolds
The versatility of the this compound scaffold opens up numerous avenues for future research that span multiple scientific disciplines.
Medicinal Chemistry and Chemical Biology: Interdisciplinary collaborations between synthetic chemists and biologists could focus on synthesizing libraries of derivatives based on this scaffold to screen for activity against a wide range of biological targets, from kinases and proteases to G-protein coupled receptors. A key area would be the development of new antibiotics or anticancer agents where metabolic stability is a critical factor.
Materials Science and Engineering: Joint efforts between polymer chemists and materials scientists could explore the synthesis and characterization of new high-performance polymers and liquid crystals derived from this monomer. Research could target applications in electronics (e.g., organic semiconductors nycu.edu.tw), energy (e.g., fuel cell membranes rsc.org), and aerospace (e.g., high-temperature resistant composites).
Supramolecular Chemistry: The biphenyl unit can participate in π-π stacking interactions, while the amine and trifluoromethoxy groups can engage in hydrogen bonding and dipole-dipole interactions, respectively. This combination makes the scaffold an interesting building block for designing self-assembling systems, molecular machines, and functional gels.
Agrochemicals: The principles of drug design are also applicable to the development of new pesticides and herbicides. The enhanced stability and tailored lipophilicity conferred by the trifluoromethoxy group are highly desirable in this field to improve efficacy and reduce environmental impact.
Future work will likely involve the development of more efficient and scalable synthetic routes to this compound and its analogues, followed by systematic exploration of its derivatization to unlock its full potential across these exciting and diverse fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4'-(Trifluoromethoxy)biphenyl-3-ethylamine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated biphenyl precursors and trifluoromethoxy-containing intermediates. For example, 4-bromo-2,6-difluoro(trifluoromethoxy)benzene can react with ethynylamine derivatives under argon at 60°C using tetrakis(triphenylphosphine)palladium(0) and CuI as catalysts . Yield optimization requires strict control of temperature, solvent (e.g., toluene/triethylamine mixtures), and stoichiometric ratios of reactants. Lower yields (<50%) are often attributed to side reactions involving the trifluoromethoxy group’s electron-withdrawing effects .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : NMR confirms the presence of the trifluoromethoxy group (δ ≈ -55 to -60 ppm). NMR resolves ethylamine protons (δ 2.8–3.5 ppm for NH) .
- Mass Spectrometry : High-resolution MS (e.g., NIST databases) verifies molecular weight (e.g., CHFNO: ~293.28 g/mol) and fragmentation patterns .
- HPLC-Purity Analysis : >95% purity is achievable via reverse-phase HPLC with trifluoroacetic acid-modified mobile phases .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact. Use fume hoods due to potential volatility (e.g., analogs with bp ~210°C) .
- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental release of trifluoromethoxy byproducts .
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?
- Methodological Answer : Contradictions often arise from competing mechanisms (e.g., SN1 vs. SN2). Use kinetic isotope effects (KIEs) or computational modeling (DFT) to identify transition states. For example, steric hindrance from the biphenyl group may favor SN1 pathways, while polar solvents stabilize carbocation intermediates . Multi-variable experiments (solvent polarity, temperature gradients) and statistical analysis (ANOVA) can isolate contributing factors .
Q. What strategies improve the enantiomeric purity of this compound in asymmetric synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective reductive amination (e.g., using (-)-DIP-Cl) enhance stereocontrol. For example, 1-(3-morpholin-4-yl-phenyl)-ethylamine derivatives achieve >90% enantiomeric excess (ee) via chiral catalysts . Monitor progress with chiral HPLC columns (e.g., Chiralpak IA) .
Q. How does the trifluoromethoxy group influence the compound’s biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : The OCF group’s lipophilicity (logP ~2.1) and metabolic stability enhance membrane permeability. Compare analogs with -OCF vs. -OCH using in vitro assays (e.g., IC in enzyme inhibition). Data from fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines show 10-fold potency increases due to OCF’s electron-deficient aromatic interactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer :
- Phase Solubility Studies : Measure solubility in buffered solutions (pH 2–12) and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy.
- Statistical Validation : Replicate experiments (n ≥ 3) and apply t-tests to assess significance. For example, analogs like 2-(4-trifluoromethylphenoxy)acetic acid show pH-dependent solubility (soluble in alkaline conditions) .
Q. What computational tools predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to simulate binding affinities.
- MD Simulations : GROMACS can model stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Train datasets on PubChem bioactivity data to correlate substituent effects (e.g., -OCF vs. -CF) with IC values .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
